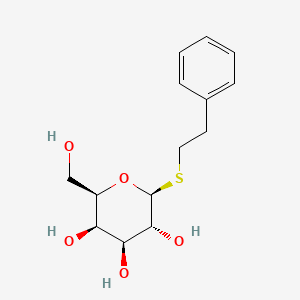
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (2-PE-1-T-β-D-Galp) is a thioglycoside derived from galactose, which is found in many carbohydrate-based molecules. It is a common building block for the synthesis of complex carbohydrates and can be used in various scientific research applications. 2-PE-1-T-β-D-Galp has a variety of biochemical and physiological effects and is widely used in lab experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
- By inhibiting β-galactosidase activity, PETG allows precise control over the expression of genes linked to this reporter system .
- Researchers use microarrays to simultaneously analyze multiple samples, and PETG helps regulate enzymatic reactions in these high-throughput platforms .
- It was found that PETG, along with galactose, alters root growth, making it a valuable tool for studying plant biology .
- This application allows researchers to perform enzymatic reactions in a controlled manner within microfluidic devices, enabling efficient separations and analyses .
Reporter Gene Assays
Microarray-Based Enzymatic Assays
Root Growth Studies
Enzyme Reactors in Microchip Electrophoresis
Galactanase Research
Mecanismo De Acción
Target of Action
The primary target of PETG is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides and is crucial in various biological processes.
Mode of Action
PETG acts as a cell-permeable inhibitor of β-galactosidase It interacts with the enzyme, preventing it from performing its normal function of breaking down β-galactosides
Result of Action
The inhibition of β-galactosidase by PETG can result in the accumulation of β-galactosides within the cell, potentially affecting various cellular processes. For instance, it has been used in a study to assess subnanoliter enzymatic assays on microarrays . .
Action Environment
The action, efficacy, and stability of PETG can be influenced by various environmental factors. For instance, PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . The pH, presence of other molecules, and other environmental conditions could also potentially affect the action and efficacy of PETG.
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMMSOYKPMPGC-HTOAHKCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the key properties of PETG that make it suitable for various applications?
A1: PETG is favored for its:
- Clarity and Gloss: This makes it suitable for optical applications and packaging where visibility is key. [, ]
- Impact Resistance: PETG is known for its toughness, making it ideal for applications requiring durability. [, , ]
- Chemical Resistance: PETG exhibits good resistance to various chemicals, making it suitable for applications involving chemical exposure. [, ]
- Recyclability: PETG is a recyclable material, aligning with sustainability goals. [, ]
- Ease of Processing: PETG is known for its ease of processing using methods like extrusion and 3D printing. [, , , , , , , , ]
Q2: What are some common applications of PETG?
A2: PETG finds use in diverse fields:
- Packaging: Food containers, bottles, and blister packs benefit from PETG's clarity, impact resistance, and chemical resistance. []
- Medical Devices: PETG is suitable for medical devices due to its biocompatibility and ease of sterilization. [, ]
- 3D Printing: PETG filament is widely used in 3D printing due to its printability, allowing for the creation of complex structures. [, , , , ]
- Automotive and Aerospace: Lightweight and strong PETG composites are investigated for potential applications in these industries. [, , ]
Q3: How does the addition of carbon fiber impact the properties of PETG?
A3: Research shows that incorporating carbon fiber into PETG:
- Improves Mechanical Strength: Significantly enhances tensile strength, flexural strength, and modulus. [, , , , ]
- Enhances Heat Resistance: Makes it suitable for applications requiring higher temperature tolerance. [, , ]
- Modifies Surface Properties: Influences surface roughness and wettability. []
Q4: How does annealing affect the properties of 3D-printed PETG?
A4: Annealing of 3D-printed PETG has been found to:
- Improve Stress Recovery: Enhanced stress recovery is observed, improving shape memory effects. []
- Reduce Anisotropy: Helps mitigate the inherent anisotropy of FDM-printed layers, leading to more uniform properties. []
Q5: Can PETG be blended with other polymers? What are the advantages and challenges?
A5: Yes, PETG can be blended with other polymers, such as:
- ABS: Blending with ABS can improve shape memory and impact resistance but can lead to complex morphologies depending on the blend ratio. []
- PLA: Combining with PLA through multi-material 3D printing can enhance mechanical properties, but interfacial adhesion needs to be carefully considered. []
- PGA: Adding PGA can improve the mechanical properties of PETG, but interfacial compatibility needs to be addressed to prevent reduced ductility. []
Q6: How does the addition of cenospheres impact PETG filaments for 3D printing?
A6: Research indicates that incorporating cenospheres:
- Reduces Density: Creates lightweight filaments for 3D printing of syntactic foam composites. []
- Modifies Mechanical Properties: Affects Young's modulus, load-bearing capacity, and tensile strength. []
- Influences Porosity: The porosity of the filament decreases with an increase in cenosphere content. []
Q7: What are the effects of hygrothermal aging on CF-reinforced PETG composites?
A7: Research shows that hygrothermal aging:
- Impacts Water Absorption: Water uptake increases with aging temperature and time. []
- Reduces Flexural Strength: A decrease in flexural strength is observed with increasing aging temperature and time. []
Q8: How do slicing parameters in FDM printing influence the light transmittance of PETG products?
A8: Studies show that:
- Layer Height: Influences light scattering, with a 0.2 mm layer height showing optimal transmittance. []
- Extrusion Rate: Affects material flow and air gap formation, impacting light transmission. []
- Printing Speed: Influences layer adhesion and surface finish, affecting light scattering and transmittance. []
Q9: How does the molecular weight of polyethylene glycol influence the properties of PETG copolymers?
A9: Research has shown that increasing the molecular weight of PEG:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

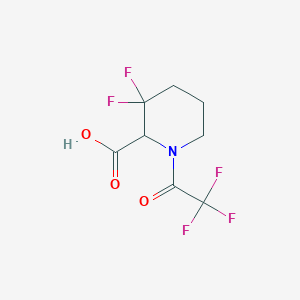
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

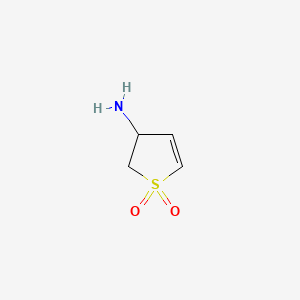
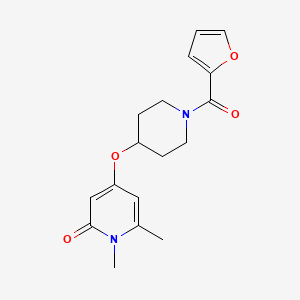
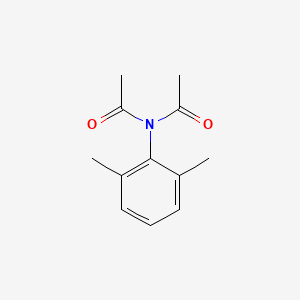
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)
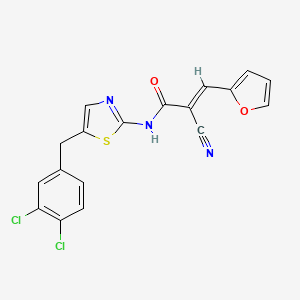

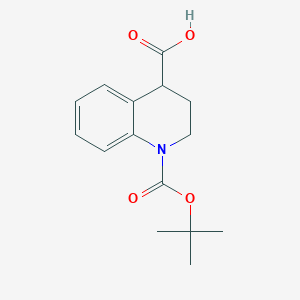
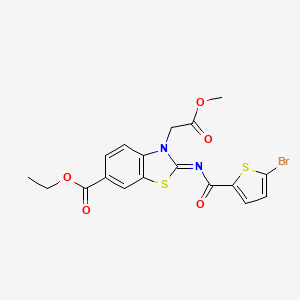

amino}acetic acid](/img/structure/B2484505.png)